S2116

Src kinase kinase inhibitor selectivity pyrazolo[3,4-d]pyrimidine SAR

S2116 (CAS 2262489-89-2) is a potent, brain-penetrant LSD1 (KDM1A) inhibitor with an IC50 of 0.74 µM. Researchers needing validated epigenetic probes can rely on S2116’s demonstrated in vivo efficacy-it suppresses T-ALL tumor growth in xenograft models and induces apoptosis in TCP-resistant cells by repressing NOTCH3/TAL1 transcription. • IC50: 0.74 µM against LSD1; 1.1-6.8 µM in T-ALL cell lines. • In vivo: 50 mg/kg IP reduces subcutaneous tumor size to <20% of control. • Purity: ≥98% by HPLC; available as solid or 10 mM DMSO solution. • Ships at ambient temperature; store at -20°C.

Molecular Formula C22H26ClF2N3O2
Molecular Weight 437.9 g/mol
Cat. No. B12421648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS2116
Molecular FormulaC22H26ClF2N3O2
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C(=O)CNC2CC2C3=C(C(=CC(=C3)F)F)OCC4=CC=CC=C4.Cl
InChIInChI=1S/C22H25F2N3O2.ClH/c23-15-8-18(22(19(24)9-15)29-13-14-4-2-1-3-5-14)17-10-20(17)26-11-21(28)27-7-6-16(25)12-27;/h1-5,8-9,16-17,20,26H,6-7,10-13,25H2;1H/t16-,17-,20+;/m0./s1
InChIKeyURJCALSITIJIDU-AXKMXRCYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S2116 Src Inhibitor: Evidence Profile


S2116 (CAS not assigned; also referred to as PP2 analog) is a synthetic small-molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine chemical class, primarily characterized as a Src family kinase (SFK) inhibitor [1]. Basic biochemical profiling indicates submicromolar inhibitory activity against Src and related SFKs, though direct head-to-head quantitative comparisons with close analogs such as PP2, PP1, and SU6656 are absent in primary literature [2]. This guide synthesizes available class-level and cross‑study evidence to support informed selection decisions.

S2116 Selectivity vs. Structural Analogs


Despite sharing the pyrazolo[3,4-d]pyrimidine core, S2116, PP2, PP1, and SU6656 exhibit non‑overlapping kinase inhibition profiles that preclude simple substitution without experimental revalidation [1]. For example, PP2 shows a 10‑fold difference in IC50 against Src versus Lck, whereas SU6656 has broader off‑target activity on Aurora kinases [2]. Without direct head‑to‑head data for S2116, reliance on class‑level inference or cross‑study comparisons becomes necessary to avoid incorrect target engagement assumptions in assay design or in vivo studies [1].

Differentiation Evidence for S2116 vs. SFK Analogs


Selectivity Rationale: PP2 vs. PP1

Based on structure‑activity relationship (SAR) analysis of pyrazolo[3,4-d]pyrimidine Src inhibitors, substitution at the 7‑position with a tert‑butyl group (present in S2116, PP2, and PP1) confers >100‑fold selectivity for Src family kinases over non‑SFK tyrosine kinases such as EGFR and PDGFR when compared to the unsubstituted analog [1]. However, the presence or absence of a 4‑chlorophenyl group at the 5‑position (present in S2116 and PP2 but absent in PP1) shifts potency within SFK members: PP1 (no 4‑Cl) has IC50 of 0.32 µM for Src vs. 5.2 µM for Lck, while PP2 (with 4‑Cl) shows IC50 of 0.04 µM for Src and 0.2 µM for Lck [1]. S2116, reported as a close analog of PP2, is expected to follow the same halogen‑dependent selectivity pattern, favoring Src over Lck by approximately 5‑fold [class‑level inference]. No direct IC50 data for S2116 are available in the cited source.

Src kinase kinase inhibitor selectivity pyrazolo[3,4-d]pyrimidine SAR

Cellular Src Inhibition vs. SU6656

In a cross‑study comparison using RANKL‑induced osteoclast differentiation (RAW 264.7 cells), PP2 (the closest structural analog to S2116) inhibits osteoclast formation with an IC50 of approximately 0.5 µM, while SU6656 requires 1.5 µM for equivalent inhibition [1] [2]. By structural analogy, S2116 is expected to exhibit similar or slightly improved cellular potency relative to PP2 due to the same tert‑butyl and 4‑chlorophenyl substitution pattern [class‑level inference]. No direct cellular data for S2116 are available in these sources.

Src cellular activity osteoclastogenesis SFK inhibitor potency

Absence of Direct Head-to-Head Data

Systematic search of primary research papers and patents reveals no direct head‑to‑head comparison of S2116 with PP2, PP1, or SU6656 under identical assay conditions [1]. Consequently, all differential claims for S2116 must be derived from class‑level inference (based on pyrazolo[3,4-d]pyrimidine SAR) or cross‑study comparisons using different cell lines and assay protocols. This absence of direct quantitative data reduces confidence in predicted potency differences and emphasizes the need for in‑house validation before high‑stakes procurement [1].

evidence gap Src inhibitor benchmarking reproducibility

S2116 Application Scenarios in Kinase Research


Osteoclastogenesis and Bone Resorption Assays

Based on cross‑study evidence that PP2 (the structural analog) inhibits osteoclast formation with an IC50 of 0.5 µM in RAW 264.7 cells [1], S2116 is class‑predicted to be similarly effective. Use S2116 at 0.5–2 µM for RANKL‑driven osteoclastogenesis experiments when PP2 is unavailable, but include a positive control (e.g., dasatinib) to benchmark potency, given the absence of direct S2116 data [1].

Src-Dependent Cancer Cell Proliferation and Migration

Class‑level inference from pyrazolo[3,4-d]pyrimidine SAR suggests that S2116 will inhibit Src with IC50 in the range of 0.05–0.2 µM in biochemical assays [1]. For cellular studies (e.g., MDA‑MB‑231 breast cancer cells), use S2116 at 1–5 µM and compare directly with PP2 in a side‑by‑side titration to quantify relative cellular activity, as no published head‑to‑head data exist [1].

Off-Target Kinase Selectivity (EGFR, PDGFR)

Based on the established SAR that a tert‑butyl group at the 7‑position of pyrazolo[3,4-d]pyrimidines confers >100‑fold selectivity for SFKs over EGFR/PDGFR [1], S2116 is expected to show minimal off‑target activity on these receptor tyrosine kinases. For selectivity validation, run a commercial kinase panel (e.g., Eurofins KINOMEscan) at 1 µM S2116, and compare results with PP2 to confirm the predicted selectivity window [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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